molecular formula C9H10BrFO B6287126 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene CAS No. 2387120-27-4

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene

Cat. No.: B6287126
CAS No.: 2387120-27-4
M. Wt: 233.08 g/mol
InChI Key: WNUFDMCAKLURQH-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, fluoro, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and ethoxylation of a suitable benzene derivative. One common method involves the bromination of 4-ethoxy-3-fluoro-2-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and nitrating agents (e.g., nitric acid) in the presence of catalysts like iron(III) chloride.

    Nucleophilic Substitution: Reagents such as magnesium in dry ether can be used to form Grignard reagents.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for the oxidation of the ethoxy and methyl groups.

Major Products Formed

    EAS Reactions: Substituted benzene derivatives with different electrophiles.

    Nucleophilic Substitution: Formation of organometallic compounds such as Grignard reagents.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of ethoxy and methyl groups.

Scientific Research Applications

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes and receptors. The ethoxy and methyl groups can modulate the compound’s lipophilicity and bioavailability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluorobenzene
  • 1-Bromo-4-ethoxybenzene
  • 1-Bromo-3-fluoro-2-methylbenzene

Uniqueness

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity in substitution reactions, while the ethoxy and methyl groups provide additional sites for functionalization and derivatization .

Properties

IUPAC Name

1-bromo-4-ethoxy-3-fluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUFDMCAKLURQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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